molecular formula C8H10O3 B1367087 2-(Hydroxymethyl)-5-methoxyphenol CAS No. 59648-29-2

2-(Hydroxymethyl)-5-methoxyphenol

Cat. No.: B1367087
CAS No.: 59648-29-2
M. Wt: 154.16 g/mol
InChI Key: QDYWMYBLRQKGHB-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-methoxyphenol is an organic compound with the molecular formula C8H10O3 It is a phenolic compound characterized by the presence of a hydroxymethyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-5-methoxyphenol typically involves the hydroxymethylation of 5-methoxyphenol. One common method is the reaction of 5-methoxyphenol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the phenol acts as the nucleophile.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and yield. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form 2-(hydroxymethyl)-5-methoxycyclohexanol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 2-(Carboxymethyl)-5-methoxyphenol.

    Reduction: 2-(Hydroxymethyl)-5-methoxycyclohexanol.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(Hydroxymethyl)-5-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.

    Industry: It is used in the production of polymers and resins, where its phenolic structure contributes to the material’s properties.

Comparison with Similar Compounds

    5-Hydroxymethylfurfural: Similar in structure but contains a furan ring instead of a benzene ring.

    2,5-Dimethoxyphenol: Contains two methoxy groups instead of one hydroxymethyl and one methoxy group.

    2-Hydroxy-5-methoxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

Uniqueness: 2-(Hydroxymethyl)-5-methoxyphenol is unique due to the presence of both a hydroxymethyl and a methoxy group on the benzene ring, which imparts distinct chemical and physical properties. Its combination of antioxidant activity and potential therapeutic applications sets it apart from other similar compounds.

Properties

IUPAC Name

2-(hydroxymethyl)-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYWMYBLRQKGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500179
Record name 2-(Hydroxymethyl)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59648-29-2
Record name 2-(Hydroxymethyl)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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